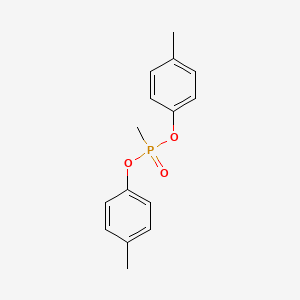







|
REACTION_CXSMILES
|
[CH3:1]OP(C)(=O)OC.[P:8]([O:25]C1C=CC(C)=CC=1)([O:17][C:18]1[CH:23]=[CH:22][C:21]([CH3:24])=[CH:20][CH:19]=1)[O:9][C:10]1[CH:15]=[CH:14][C:13]([CH3:16])=[CH:12][CH:11]=1.CI>>[C:10]1([O:9][P:8]([CH3:1])(=[O:25])[O:17][C:18]2[CH:23]=[CH:22][C:21]([CH3:24])=[CH:20][CH:19]=2)[CH:15]=[CH:14][C:13]([CH3:16])=[CH:12][CH:11]=1
|


|
Name
|
|
|
Quantity
|
64 g
|
|
Type
|
reactant
|
|
Smiles
|
COP(OC)(=O)C
|
|
Name
|
|
|
Quantity
|
352 g
|
|
Type
|
reactant
|
|
Smiles
|
P(OC1=CC=C(C=C1)C)(OC1=CC=C(C=C1)C)OC1=CC=C(C=C1)C
|
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
reactant
|
|
Smiles
|
CI
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
245 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
DISTILLATION
|
|
Details
|
Vacuum distillation
|


Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC=C(C=C1)C)OP(OC1=CC=C(C=C1)C)(=O)C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 376 g | |
| YIELD: CALCULATEDPERCENTYIELD | 263.8% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |